molecular formula C20H21NO8 B2373707 [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-89-1

[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

Cat. No.: B2373707
CAS No.: 386262-89-1
M. Wt: 403.387
InChI Key: RDUOXPMHOKVUOE-UHFFFAOYSA-N
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Description

[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a synthetic compound featuring a 3,4,5-trimethoxybenzoate core linked to a benzodioxolmethylamino-oxoethyl group. This structure combines lipophilic trimethoxy aromatic moieties with a polar amide-ester hybrid backbone. The 1,3-benzodioxole (methylenedioxy) group is a notable structural motif associated with metabolic stability and enhanced binding interactions in bioactive molecules .

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO8/c1-24-16-7-13(8-17(25-2)19(16)26-3)20(23)27-10-18(22)21-9-12-4-5-14-15(6-12)29-11-28-14/h4-8H,9-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUOXPMHOKVUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schotten-Baumann Esterification with In Situ Amide Formation

The Schotten-Baumann reaction, a classical method for ester and amide synthesis, has been adapted for this compound.

Procedure :

  • Activation of 3,4,5-Trimethoxybenzoic Acid :
    • Convert 3,4,5-trimethoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C.
    • Alternative activation employs 1,1′-carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) at 40°C.
  • Coupling with Ethylene Glycol Derivative :

    • React the acid chloride with 2-(1,3-benzodioxol-5-ylmethylamino)-2-hydroxyethylamine in a biphasic system (NaOH/CH₂Cl₂) at 0°C.
    • Mechanism : Nucleophilic acyl substitution followed by elimination of HCl.
  • Oxidation of Secondary Alcohol :

    • Treat the intermediate 2-(1,3-benzodioxol-5-ylmethylamino)-2-hydroxyethyl 3,4,5-trimethoxybenzoate with Dess-Martin periodinane to oxidize the secondary alcohol to a ketone.

Key Data :

  • Yield: 68–72% (over three steps)
  • Purity: >95% (HPLC) after recrystallization from ethanol/water

Direct Amide Coupling Using CDI

This method avoids isolated acid chloride formation, enhancing safety and scalability.

Procedure :

  • Activation with CDI :
    • Suspend 3,4,5-trimethoxybenzoic acid (1.0 eq) in DMSO.
    • Add CDI (1.3 eq) at 40°C to form the acyl imidazolide intermediate.
  • Nucleophilic Attack by Amino Alcohol :

    • Introduce 2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethanol (1.2 eq) dropwise.
    • Stir at 40°C for 3 hours under nitrogen.
  • Workup and Isolation :

    • Quench with ice-cold water to precipitate the product.
    • Wash with methanol to remove residual DMSO.

Key Data :

  • Reaction Time: 4 hours
  • Yield: 85% (crude), 91% pure after recrystallization

Sequential Protection-Deprotection Strategy

For substrates sensitive to over-functionalization, a stepwise approach is employed:

  • Synthesis of 1,3-Benzodioxol-5-ylmethylamine :

    • Reduce 1,3-benzodioxole-5-carbonitrile using LiAlH₄ in THF.
    • Yield : 89%
  • Amide Bond Formation :

    • React the amine with monoethyl oxalyl chloride in CH₂Cl₂ at −10°C.
    • Intermediate : Ethyl [2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] oxalate
  • Transesterification :

    • Heat the oxalate intermediate with 3,4,5-trimethoxybenzoyl chloride (1.5 eq) in toluene at 110°C.

Key Data :

  • Overall Yield: 61%
  • Purity: 98.2% (GC-MS)

Optimization of Critical Parameters

Solvent Systems

Solvent Role Impact on Yield Source
DMSO Polar aprotic Enhances CDI activation
CH₂Cl₂ Low polarity Minimizes hydrolysis
Toluene High-boiling Facilitates transesterification

Temperature Control

  • CDI Activation : 40°C optimal for imidazolide stability.
  • Schotten-Baumann : 0°C prevents diketone formation.

Purification and Characterization

  • Recrystallization :
    • Ethanol/water (3:1) removes unreacted benzoic acid.
  • Chromatography :
    • Silica gel (hexane/EtOAc 4:1) resolves regioisomers.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 6.82 (s, 2H, benzodioxole), 3.91 (s, 9H, OCH₃).
    • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).

Challenges and Mitigation Strategies

Challenge Solution Source
Oxazole ring opening Avoid protic acids
Amide racemization Low-temperature coupling
DMSO removal Methanol washes

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets. It may act by modulating enzyme activity or binding to specific receptors. For instance, compounds with similar structures have been shown to inhibit enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate can be contextualized through comparisons with structurally related compounds. Key differences in substituents, linkage types, and functional groups significantly influence potency, selectivity, and mechanism of action.

Structural and Functional Group Comparisons

Compound Name Substituent/Functional Group Key Structural Features Reference
Target Compound Benzodioxolmethylamino-oxoethyl ester Hybrid amide-ester linkage; benzodioxole
Butyl 3,4,5-trimethoxybenzoate (Compound 5) Butyl ester Simple ester linkage
Isopentyl 3,4,5-trimethoxybenzoate (Compound 6) Isopentyl ester Branched alkyl ester
2-Methylnaphthalene ester (Compound 11) Naphthyl ester Aromatic fused-ring substituent
[2-(Dimethylamino)-2-phenylbutyl] derivative Dimethylaminophenylbutyl ester Basic aminoalkyl side chain
3,4-Diethoxybenzoate analog Diethoxybenzoate Ethoxy substitution (vs. methoxy)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The trimethoxybenzoate core confers high lipophilicity (LogP ~1.8–2.5), as seen in analogs .
  • Metabolic Stability: Methylenedioxy (benzodioxole) groups are known to resist oxidative metabolism, which could enhance the target compound’s half-life relative to analogs like butyl or isopentyl esters .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Bulky substituents (e.g., naphthyl in Compound 11) enhance cytotoxicity, likely due to improved target binding . Basic side chains (e.g., dimethylaminophenylbutyl) enable receptor-mediated effects, as seen in . Hybrid amide-ester structures (as in the target compound) may balance metabolic stability and bioavailability.
  • Therapeutic Potential: The benzodioxole group’s metabolic stability positions the target compound as a candidate for anticancer or neuropharmacological applications, pending empirical validation.

Biological Activity

The compound [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxole moiety and a trimethoxybenzoate group. Its molecular formula is C20H23N2O6, with a molecular weight of approximately 373.41 g/mol.

PropertyValue
Molecular FormulaC20H23N2O6
Molecular Weight373.41 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been observed to inhibit key enzymes involved in metabolic pathways. For instance, studies indicate that it may act as a competitive inhibitor of tyrosinase, an enzyme crucial for melanin synthesis, thereby potentially influencing pigmentation processes .
  • Antioxidant Properties : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals. This property is vital for protecting cells from oxidative stress and may contribute to its therapeutic effects against various diseases .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of infections .

Case Studies

Several studies have explored the biological effects of related compounds or derivatives:

  • Tyrosinase Inhibition : A study focused on analogs similar to the compound demonstrated that certain derivatives inhibited tyrosinase activity significantly more than conventional inhibitors like kojic acid. These findings suggest a promising avenue for developing skin-lightening agents or treatments for hyperpigmentation disorders .
  • Cell Line Studies : In vitro experiments using melanoma cell lines (B16F10) indicated that specific analogs reduced melanin production without cytotoxic effects, highlighting their potential as therapeutic agents in dermatological applications .

Pharmacological Studies

Research has shown that compounds with structural similarities to this compound exhibit:

  • IC50 Values : The inhibitory concentration (IC50) values against tyrosinase were reported to be significantly lower than those of traditional inhibitors, suggesting enhanced efficacy in melanin synthesis inhibition .
  • Radical Scavenging Activity : Compounds were tested for their ability to scavenge DPPH and ABTS radicals, with results indicating strong antioxidant activity comparable to known antioxidants .

Q & A

Q. What are the standard synthetic routes for [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate?

The compound is typically synthesized via a two-step coupling reaction. First, the 3,4,5-trimethoxybenzoate ester is prepared by reacting 3,4,5-trimethoxybenzoic acid with a chloroethyl intermediate using T3P (propylphosphonic anhydride) as a coupling agent in ethyl acetate . Second, the benzodioxol-5-ylmethylamine moiety is introduced via nucleophilic substitution or amide bond formation. Purification involves column chromatography (e.g., CH2_2Cl2_2/MeOH/NH4_4OH 98:2:0.2) and crystallization from petroleum ether (PE) .

Q. How is the structural integrity of this compound validated after synthesis?

Characterization relies on 1^1H NMR, 13^{13}C APT NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:

  • 3,4,5-Trimethoxybenzoate : Three methoxy singlets (δ 3.85–3.90 ppm) and aromatic protons (δ 7.20–7.50 ppm).
  • Benzodioxole : Two methylene protons (δ 5.95–6.10 ppm) and a dioxole oxygen-linked aromatic proton (δ 6.80–7.00 ppm) . HRMS confirms the molecular ion peak (e.g., m/z 456.1521 for C22_{22}H23_{23}NO9_9) .

Q. What in vitro biological assays are suitable for initial screening of this compound?

Preliminary screening focuses on cytotoxicity (MTT assay in cancer cell lines like SH-SY5Y or melanoma cells) and enzyme inhibition (e.g., NF-κB or kinase assays). IC50_{50} values are compared to reference compounds such as butyl 3,4,5-trimethoxybenzoate, which has demonstrated 2.3-fold higher potency in oral squamous cell carcinoma models .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up production?

Yield improvement involves:

  • Solvent optimization : Replacing EtOAc with DMF for better solubility of intermediates.
  • Catalyst screening : Testing HATU vs. T3P for amide bond formation efficiency.
  • Temperature control : Maintaining 0–5°C during coupling to minimize side reactions. Post-synthesis, flash chromatography with gradient elution (PE:EtOAc 8:2 to 6:4) enhances purity (>95%) .

Q. What structure-activity relationship (SAR) insights exist for 3,4,5-trimethoxybenzoate derivatives?

Key SAR findings:

  • Ester chain length : Butyl and isopentyl esters show higher cytotoxicity than methyl esters due to enhanced lipophilicity (e.g., isopentyl derivatives are 1.5× more potent than methyl) .
  • Substituent effects : Electron-withdrawing groups on the benzodioxole ring (e.g., fluoro at position 5) improve target binding by reducing steric hindrance .

Q. What mechanistic pathways underlie its biological activity?

The compound may act as a dual modulator :

  • NF-κB inhibition : Blocks translocation via interaction with the p50/p65 subunits, as shown in SH-SY5Y cells using luciferase reporter assays .
  • Opioid receptor agonism : Structural analogs (e.g., tertiary aliphatic amines) bind μ-opioid receptors (pKi_i = 6.25), normalizing gastrointestinal motility in preclinical models .

Q. How can analytical methods be refined for pharmacokinetic studies?

Use reversed-phase HPLC (C18 column, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in H2_2O:MeOH (40:60) at 1 mL/min. Detection at 254 nm achieves a retention time of 8.2 min and LOD of 0.1 µg/mL . For metabolite profiling, LC-MS/MS in positive ion mode identifies hydrolyzed products (e.g., free 3,4,5-trimethoxybenzoic acid) .

Q. What in vivo models are appropriate for validating antitumor efficacy?

  • Xenograft models : Subcutaneous implantation of melanoma (A375) or colorectal cancer (HCT-116) cells in nude mice. Dosage: 10–50 mg/kg/day intraperitoneally for 21 days.
  • Pharmacodynamic markers : Measure tumor NF-κB activity (IHC for p65) and plasma IL-6 levels .

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